molecular formula C23H26N4O3S B2839816 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide CAS No. 1251572-48-1

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide

カタログ番号: B2839816
CAS番号: 1251572-48-1
分子量: 438.55
InChIキー: GZHBUITXXAKEGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the thieno[3,2-d]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects. Structurally, it features:

  • A thieno[3,2-d]pyrimidine core with a 4-oxo-3,4-dihydro moiety at position 2.
  • A phenyl substituent at position 7 of the thienopyrimidine ring.
  • A piperidine-3-carboxamide group at position 2, modified with a tetrahydrofuran-2-ylmethyl side chain.

Synthetic routes for analogous compounds often involve multi-step cyclocondensation reactions, as described in , where acetic acid or n-butanol solvents are used with heating, followed by purification via ethanol recrystallization .

特性

IUPAC Name

N-(oxolan-2-ylmethyl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c28-21(24-12-17-9-5-11-30-17)16-8-4-10-27(13-16)23-25-19-18(15-6-2-1-3-7-15)14-31-20(19)22(29)26-23/h1-3,6-7,14,16-17H,4-5,8-13H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHBUITXXAKEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide is a complex organic molecule belonging to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including its pharmacological potential, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N4O3S , with a molecular weight of 438.55 g/mol . The structure features a thieno[3,2-d]pyrimidine core, which is significant for its chemical reactivity and biological properties. The presence of a piperidine ring and an amide functional group further enhances its potential pharmacological applications.

PropertyValue
Molecular FormulaC23H26N4O3S
Molecular Weight438.55 g/mol
LogP3.9367
Polar Surface Area59.962 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's ability to inhibit bacterial growth can be attributed to its interaction with bacterial enzymes or cell wall synthesis pathways.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Research has indicated that similar compounds can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and urease . Inhibition of AChE is particularly relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's.

Anticancer Potential

The thieno[3,2-d]pyrimidine scaffold is known for its anticancer properties. Compounds in this class have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The specific interactions at the molecular level are still under investigation but may involve interference with DNA replication or repair mechanisms.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[3,2-d]pyrimidine core followed by the introduction of the piperidine and tetrahydrofuran moieties. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Route Example

A common synthetic pathway includes:

  • Formation of Thieno[3,2-d]pyrimidine : Utilizing cyclization reactions involving appropriate precursors.
  • Piperidine Ring Construction : Employing nucleophilic substitution reactions.
  • Amide Bond Formation : Using coupling reagents to attach the tetrahydrofuran moiety.

Case Studies

  • Antimicrobial Testing : A study tested several derivatives against a panel of bacterial strains, revealing that modifications to the piperidine ring significantly enhanced antimicrobial activity.
    Compound IDBacterial StrainZone of Inhibition (mm)
    Z250-1310E. coli15
    Z250-1310Staphylococcus aureus18
  • Enzyme Inhibition Assay : In vitro assays demonstrated that the compound exhibited IC50 values comparable to known AChE inhibitors.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound ID Core Structure R Group (Position 7) Amide Substituent Key Structural Notes
Target Compound Thieno[3,2-d]pyrimidine Phenyl Tetrahydrofuran-2-ylmethyl Enhanced solubility due to THF group
1-[7-(2-Fluorophenyl)-4-oxo...* Thieno[3,2-d]pyrimidine 2-Fluorophenyl 1-Phenylethyl Fluorine increases lipophilicity
N-(2,4-Difluorobenzyl)-1-[7...† Thieno[3,2-d]pyrimidine 3-Methylphenyl 2,4-Difluorobenzyl Difluoro substitution enhances metabolic stability
3-Amino-5-methyl-4-oxo...‡ Thieno[2,3-d]pyrimidine Phenyl Aryl groups (e.g., nitrophenyl) Different ring fusion (2,3-d vs. 3,2-d)

Sources : , †, ‡

Key Observations:

In contrast, 2-fluorophenyl () and 3-methylphenyl () substituents introduce steric or electronic modifications that may alter binding affinity . Fluorinated analogs (e.g., 2-fluorophenyl) are associated with improved metabolic stability and membrane permeability due to reduced oxidative metabolism .

Amide Side Chain Modifications :

  • The tetrahydrofuran-2-ylmethyl group in the target compound likely enhances aqueous solubility compared to purely aromatic amides (e.g., 1-phenylethyl in ) .
  • Difluorobenzyl substituents () may improve selectivity for hydrophobic binding pockets in enzyme targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of the thieno[3,2-d]pyrimidine core. Key steps include:

Core Formation : Cyclocondensation of thiophene derivatives with urea or thiourea under acidic conditions to form the dihydrothienopyrimidinone scaffold .

Piperidine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine-carboxamide moiety .

Tetrahydrofuran Methylation : Reductive amination or alkylation to introduce the tetrahydrofuran-2-ylmethyl group .

  • Optimization : Reaction yields (often 40-60%) can be improved by controlling temperature (70-100°C), solvent polarity (DMF or DMSO), and catalyst selection (e.g., Pd(OAc)₂ for cross-couplings) . Purification via flash chromatography or preparative HPLC is critical for ≥95% purity .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., phenyl at C7, tetrahydrofuran-methyl at N-piperidine) .
  • Mass Spectrometry (HRMS) : Exact mass determination (expected m/z ~484.5 [M+H]⁺) .
    • Purity Assessment :
  • HPLC-UV/ELSD : Retention time consistency and peak symmetry (C18 column, acetonitrile/water gradient) .
  • Elemental Analysis : Carbon/nitrogen ratios to validate stoichiometry .

Q. How is preliminary biological activity screening conducted for this compound?

  • Assays :

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
    • Dosage : Start with 1–10 µM concentrations, adjusting based on solubility (DMSO stock solutions) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Hypothesis Testing :

Metabolic Stability : Assess hepatic microsomal stability (e.g., CYP450 isoforms) to identify rapid degradation .

Plasma Protein Binding : Equilibrium dialysis to measure free compound availability .

  • Experimental Adjustments : Use pharmacokinetic (PK) studies in rodents to correlate exposure levels with efficacy .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound?

  • Analog Synthesis :

  • Substituent Variation : Modify the phenyl (C7), tetrahydrofuran, or piperidine groups to test steric/electronic effects .
  • Bioisosteric Replacement : Replace the tetrahydrofuran with cyclopropane or oxetane to enhance metabolic resistance .
    • Data Analysis :
  • QSAR Modeling : Use CoMFA or molecular docking to predict binding affinities (e.g., ATP-binding pockets in kinases) .

Q. What methodologies are employed to identify the primary biological target of this compound?

  • Target Deconvolution :

Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

Phage Display : Screen peptide libraries to map interaction motifs .

  • Validation :

  • CRISPR Knockout : Eliminate candidate targets (e.g., PI3K or MAPK pathways) to observe loss of compound efficacy .

Q. How can synthetic scalability be improved without compromising yield or purity?

  • Process Chemistry :

  • Flow Chemistry : Continuous synthesis for hazardous intermediates (e.g., azide couplings) .
  • Catalyst Recycling : Use immobilized Pd catalysts for Suzuki-Miyaura cross-couplings .
    • Quality Control :
  • PAT (Process Analytical Technology) : In-line FTIR or Raman spectroscopy for real-time reaction monitoring .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。